N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H17NO4S2 and its molecular weight is 303.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Detection
Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. These probes have significant applications in chemical, biological, and environmental sciences for the sensitive and selective discrimination of toxic benzenethiols and biologically active aliphatic thiols. The design of such probes leverages intramolecular charge transfer pathways, enabling high sensitivity and selectivity in detection with applications in water sample analysis (Wang et al., 2012).
Electrochemical Studies
Electrochemical reduction studies of sulfonamide derivatives have provided valuable insights into the redox behavior of these compounds. Such studies are essential for understanding the electron-transfer processes that sulfonamides undergo, which is crucial for their applications in various electrochemical and redox-related applications (Santelices & Hawley, 1977).
Tautomeric Behavior Investigation
Research into the tautomeric behavior of sulfonamide derivatives, particularly those incorporating thiadiazole dioxides, sheds light on their molecular conformations or tautomeric forms, which are closely related to their pharmaceutical and biological activities. Such studies are crucial for the design of more effective pharmaceuticals, as they help understand how the structural features of sulfonamides influence their interaction with biological targets (Erturk et al., 2016).
Catalytic Reagents for Silylation
Sulfonamide compounds have also been explored as novel catalytic reagents for the silylation of alcohols, phenols, and thiols. This application is particularly relevant in synthetic chemistry, where sulfonamides can facilitate the introduction of silyl groups into various substrates, a crucial step in many synthesis and protection strategies (Ghorbani‐Vaghei et al., 2006).
Sulfonamide Synthesis through Electrochemical Methods
An environmentally benign electrochemical method for the synthesis of sulfonamides via oxidative coupling between thiols and amines represents a significant advancement in the field. This method is driven entirely by electricity, does not require sacrificial reagents or additional catalysts, and produces hydrogen as a byproduct, demonstrating the potential for sustainable and efficient synthesis of sulfonamide derivatives (Laudadio et al., 2019).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-4-12(7-10(9)2)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKORENVXQPULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.